Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
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Overview
Description
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate is a chemical compound with a complex structure that includes a piperidine ring and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is often preferred due to their ability to maintain consistent reaction conditions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and formamido-containing molecules. Examples include:
- Methyl (2R)-2-{[(2S)-piperidin-2-yl]amino}propanoate
- Ethyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
Uniqueness
Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl (2R)-2-[[(2S)-piperidine-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
JKLPEUPOHNTJKR-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)[C@@H]1CCCCN1 |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1CCCCN1 |
Origin of Product |
United States |
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